Thalidomide-PEG2-NH2 hydrochloride
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Overview
Description
Thalidomide-PEG2-NH2 hydrochloride is a synthesized compound that incorporates a Thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-PEG2-NH2 hydrochloride involves the conjugation of Thalidomide with a PEG linker that terminates in an amine group. The process typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the PEG linker.
PEG Linker Attachment: The activated Thalidomide is then reacted with a PEG linker that has an amine group at one end. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrochloride Formation: The final product, Thalidomide-PEG2-NH2, is converted to its hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-PEG2-NH2 hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amine group in the PEG linker can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can be coupled with other molecules through peptide bond formation, facilitated by the amine group.
Hydrolysis: The ester bonds in the PEG linker can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Coupling agents like DCC or DIC are used in the presence of a base such as triethylamine (TEA).
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide
Major Products
Substitution Reactions: Products include substituted Thalidomide-PEG2 derivatives.
Coupling Reactions: Products are conjugates of Thalidomide-PEG2-NH2 with other molecules.
Hydrolysis: Products include Thalidomide and PEG fragments
Scientific Research Applications
Thalidomide-PEG2-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutic agents for cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for drug discovery
Mechanism of Action
Thalidomide-PEG2-NH2 hydrochloride exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker allows for the conjugation of Thalidomide to other molecules, enhancing its versatility in PROTAC applications .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-5-PEG2-NH2 hydrochloride: Similar structure but with a different PEG linker length.
Pomalidomide-PEG2-NH2 hydrochloride: A derivative of Thalidomide with enhanced activity.
Lenalidomide-PEG2-NH2 hydrochloride: Another derivative with distinct biological properties
Uniqueness
Thalidomide-PEG2-NH2 hydrochloride is unique due to its specific PEG linker length and the presence of an amine group, which allows for versatile conjugation with other molecules. This makes it particularly useful in the development of PROTACs and other targeted therapeutic agents .
Properties
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6.ClH/c18-6-7-25-8-9-26-12-3-1-2-10-14(12)17(24)20(16(10)23)11-4-5-13(21)19-15(11)22;/h1-3,11H,4-9,18H2,(H,19,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMOOQLGFVAFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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